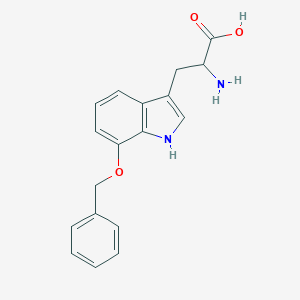

7-Benzyloxy-DL-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVBFNZTDNYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370758 | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-40-8 | |

| Record name | 66866-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyloxy-DL-tryptophan: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a benzyl ether group at the 7-position of the indole ring. This modification imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a particular focus on its role as an inhibitor of the L-type amino acid transporter 1 (LAT1). Detailed experimental protocols, data summaries, and visual representations of its mechanism of action are presented to support further research and development efforts.

Chemical Structure and Identification

This compound is a racemic mixture of the D and L enantiomers of 7-benzyloxytryptophan. The core structure consists of an indole ring, an amino acid moiety, and a benzyl ether group.

Molecular Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 7-(Benzyloxy)-DL-tryptophan |

| CAS Number | 66866-40-8 |

| Molecular Formula | C18H18N2O3 |

| Synonyms | H-7-OBZL-DL-TRP-OH, RARECHEM AH BS 0077, 7-BENZYLOXY-D,L-TRYPTOPHAN, DL-2-AMINO-3-(7-BENZYLOXY-3-INDOLYL)PROPIONIC ACID |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 310.35 g/mol | |

| Appearance | Light Beige Solid | |

| Melting Point | 234.5-236 °C | |

| Boiling Point (Predicted) | 563.4 ± 50.0 °C | |

| Solubility | Sparingly soluble in aqueous base and DMSO. | |

| pKa (Predicted) | 2.22 ± 0.10 | |

| Storage Temperature | -20°C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectral data for this exact compound is limited in public databases, characteristic peaks can be inferred from the spectra of related tryptophan derivatives.

Table 3: Spectroscopic Data (Predicted/Typical Ranges)

| Spectrum | Characteristic Peaks |

| ¹H NMR (DMSO-d6) | δ ~10.8 (s, 1H, indole-NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.8 (m, 3H, indole-H), 5.1 (s, 2H, O-CH2-Ph), 4.0-3.5 (m, 1H, α-CH), 3.2-2.9 (m, 2H, β-CH2) |

| ¹³C NMR (DMSO-d6) | δ ~175 (C=O), 150-130 (Ar-C), 130-110 (indole-C), ~70 (O-CH2-Ph), ~55 (α-C), ~28 (β-C) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1660 (C=O stretch), ~1580 (N-H bend), ~1240 (C-O stretch) |

Biological Activity: Inhibition of LAT1

This compound has been identified as an inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in various cancers to meet the high metabolic demands of tumor cells.

Mechanism of Action

This compound acts as a competitive inhibitor of LAT1. By binding to the transporter, it blocks the uptake of essential amino acids required for cancer cell growth and proliferation. This inhibition can lead to the downregulation of the mTORC1 signaling pathway, which is a key regulator of cell growth and metabolism.

Signaling Pathway

The inhibition of LAT1 by this compound disrupts the influx of essential amino acids, leading to a cascade of intracellular events that can suppress tumor growth.

Experimental Protocols

Synthesis of this compound

Detailed Methodology (Hypothetical, based on related syntheses):

-

Protection of 7-Hydroxyindole: To a solution of 7-hydroxyindole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and benzyl bromide. Heat the reaction mixture and monitor by TLC until completion. After workup and purification, 7-benzyloxyindole is obtained.

-

Coupling Reaction: Dissolve 7-benzyloxyindole and an N-protected serine derivative (e.g., N-Boc-L-serine β-lactone) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a Lewis acid (e.g., boron trifluoride etherate) and stir at room temperature. The reaction progress is monitored by TLC.

-

Deprotection: The resulting protected this compound is then subjected to deprotection conditions to remove the N-protecting group (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final product.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.

In Vitro LAT1 Inhibition Assay

The inhibitory activity of this compound on LAT1 can be assessed using a radiolabeled amino acid uptake assay in cancer cells that overexpress LAT1.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line known to have high LAT1 expression (e.g., HT-29 colon cancer cells) in appropriate media.

Synthesis of 7-Benzyloxy-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 7-Benzyloxy-DL-tryptophan, a valuable amino acid derivative utilized in medicinal chemistry and drug development. The following sections provide a comprehensive overview of the most viable synthesis routes, complete with detailed experimental protocols, comparative data, and process visualizations to aid in practical application.

Introduction

This compound is a protected derivative of 7-hydroxytryptophan, where the phenolic hydroxyl group is masked with a benzyl group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions. The strategic introduction of the benzyloxy group at the 7-position of the indole ring allows for further chemical modifications, making it a key building block in the synthesis of complex pharmaceutical agents and bioactive molecules. This guide will focus on two primary synthetic pathways starting from the readily available precursor, 7-benzyloxyindole.

Pathway 1: Synthesis via Malonic Ester Condensation

This classic and robust pathway involves three main stages: the formation of a gramine intermediate, followed by a malonic ester synthesis, and concluding with hydrolysis and decarboxylation.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 7-Benzyloxygramine

-

Reaction Setup: In a flask maintained at 0°C under a nitrogen atmosphere, dissolve 7-(benzyloxy)-1H-indole (1.0 eq) in acetic acid.

-

Reagent Addition: To the stirred solution, add a 40% aqueous dimethylamine solution (1.1 eq) followed by a 37% aqueous formaldehyde solution (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3.5 hours.

-

Work-up: Add water to the reaction mixture and wash with diethyl ether. Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract with chloroform.

-

Purification: Wash the combined organic layers with saturated brine and dry over anhydrous potassium carbonate. Evaporate the solvent and recrystallize the crude product from ethyl acetate/n-hexane to yield 7-benzyloxygramine.[1]

Step 2: Synthesis of Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate

-

Enolate Formation: In a suitable reaction vessel under an inert atmosphere, dissolve diethyl acetamidomalonate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) to the solution and stir until the diethyl acetamidomalonate has completely dissolved, forming the sodium enolate.

-

Alkylation: To the enolate solution, add a solution of 7-benzyloxygramine (1.0 eq) in anhydrous ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: To the purified diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate (1.0 eq), add an excess of a strong base solution (e.g., 6M sodium hydroxide).

-

Reaction: Heat the mixture to reflux for 4-8 hours to facilitate the hydrolysis of both the ester and amide functionalities.

-

Decarboxylation: After hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., 6M hydrochloric acid) to a pH of approximately 5-6. The intermediate malonic acid will decarboxylate upon heating. Continue to heat the acidic solution at reflux for an additional 2-4 hours.

-

Isolation: Cool the solution to room temperature, which should cause the this compound to precipitate. Collect the solid by filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.

Quantitative Data Summary: Pathway 1

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 7-Benzyloxyindole | Dimethylamine, Formaldehyde, Acetic Acid | 7-Benzyloxygramine | ~80%[1] |

| 2 | 7-Benzyloxygramine | Diethyl acetamidomalonate, Sodium ethoxide | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | 60-70% (estimated) |

| 3 | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | NaOH, HCl | This compound | 70-80% (estimated) |

Workflow Diagram: Pathway 1

Pathway 2: Synthesis via Indole-3-acetonitrile Intermediate

This alternative pathway proceeds through the formation of an indole-3-carboxaldehyde, which is then converted to an indole-3-acetonitrile, a direct precursor to the tryptophan structure.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 7-Benzyloxy-1H-indole-3-carbaldehyde

-

Vilsmeier-Haack Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.1 eq) to anhydrous dimethylformamide (DMF) (excess) with stirring to form the Vilsmeier reagent.

-

Formylation: To the pre-formed Vilsmeier reagent, add a solution of 7-benzyloxyindole (1.0 eq) in anhydrous DMF.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium hydroxide until the product precipitates.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude 7-benzyloxy-1H-indole-3-carbaldehyde can be purified by recrystallization.

Step 2: Synthesis of 7-Benzyloxy-1H-indole-3-acetonitrile

-

Reaction Setup: To a solution of 7-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol and formamide, add sodium cyanide (NaCN) (excess).

-

Reduction: Cool the mixture and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the resulting nitrile by column chromatography.

Step 3: Conversion to this compound

-

Hydrolysis of Nitrile: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, heating the nitrile in a mixture of concentrated hydrochloric acid and acetic acid.

-

Introduction of the Amino Group: The alpha-amino group can be introduced through various methods, such as the Strecker synthesis, where the intermediate aldehyde (from the hydrolysis of an imine formed in situ) is reacted with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. A more direct approach from the indole-3-acetonitrile would involve reduction of the nitrile to the amine, followed by carboxylation, though this is a more complex transformation. A common method is the conversion of the indole-3-acetonitrile to the corresponding indole-3-acetic acid, followed by alpha-bromination and subsequent amination.

Note: The conversion of the indole-3-acetonitrile to the final tryptophan product involves multiple potential routes, each with its own set of challenges. The protocol provided here is a generalized representation.

Quantitative Data Summary: Pathway 2

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 7-Benzyloxyindole | POCl₃, DMF | 7-Benzyloxy-1H-indole-3-carbaldehyde | 70-85% (estimated) |

| 2 | 7-Benzyloxy-1H-indole-3-carbaldehyde | NaCN, NaBH₄ | 7-Benzyloxy-1H-indole-3-acetonitrile | 60-70% (estimated) |

| 3 | 7-Benzyloxy-1H-indole-3-acetonitrile | Various | This compound | Variable |

Workflow Diagram: Pathway 2

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Benzyloxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan. The introduction of a benzyl ether group at the 7-position of the indole ring modifies its physicochemical properties, making it a compound of interest for various applications in drug discovery and biochemical research. This modification can influence its solubility, reactivity, and interaction with biological targets. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental methodologies for its analysis.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 66866-40-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [2][3][4][5] |

| Molecular Weight | 310.35 g/mol | [1][2] |

| Appearance | Solid, Light Beige | [2][3] |

| Melting Point | 234.5-236.0 °C | [1][2][3] |

| Boiling Point (Predicted) | 563.4 ± 50.0 °C | [2][3] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [2][3] |

| Storage Temperature | -20°C | [1][2][3] |

Table 2: Chemical Identifiers and Solubility

| Property | Value | Source |

| IUPAC Name | 7-(benzyloxy)tryptophan | [1] |

| Synonyms | H-7-OBZL-DL-TRP-OH, RARECHEM AH BS 0077, 7-(Phenylmethoxy)tryptophan, DL-2-AMINO-3-(7-BENZYLOXY-3-INDOLYL)PROPIONIC ACID | [3][5] |

| InChI Key | MWHVBFNZTDNYRK-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in aqueous base and DMSO (sparingly) | [2][3] |

| pKa (Predicted) | 2.22 ± 0.10 | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. Below are methodologies for synthesis, purification, and analysis, compiled from established techniques for tryptophan derivatives.

Synthesis of Tryptophan Derivatives

The synthesis of this compound can be approached through several strategies commonly used for preparing tryptophan analogues. A general method involves the nucleophilic addition of a protected 7-benzyloxyindole to a serine-derived electrophile.

General Protocol:

-

Protection of 7-Benzyloxyindole: The indole nitrogen of 7-benzyloxyindole is typically protected, for example, with a tert-butyldimethylsilyl (TBS) group to prevent side reactions.

-

Lewis Acid Catalyzed Reaction: The protected 7-benzyloxyindole is reacted with a Cbz-protected aziridine-2-carboxylate in the presence of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃). This reaction opens the aziridine ring and forms the carbon-carbon bond at the C3 position of the indole.

-

Deprotection: The protecting groups (e.g., TBS and Cbz) are subsequently removed under appropriate conditions to yield this compound.

Purification by Recrystallization

Purification of crude tryptophan derivatives is often achieved by recrystallization to obtain a product with high purity.

General Protocol:

-

Dissolution: The crude this compound is dissolved in a suitable solvent system, such as a mixture of acetic acid and water, by heating.

-

Decolorization: Activated carbon can be added to the hot solution to adsorb colored impurities.

-

Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble materials.

-

Crystallization: The filtrate is slowly cooled to induce crystallization of the purified product. The cooling can be staged, first at room temperature and then in an ice bath to maximize the yield.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent (e.g., cold water or the recrystallization solvent), and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of tryptophan derivatives and for their quantification in various matrices.

Protocol for Tryptophan Derivatives:

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., Ultrasphere, 5 µm, 250 mm × 4.6 mm i.d.) is commonly used.[6]

-

Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B could be 0.1% TFA in an acetonitrile/water mixture (e.g., 80/20, v/v).[6]

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.[6]

-

Detection: UV detection is often set at 220 nm and 280 nm, which are characteristic absorption wavelengths for the indole ring of tryptophan.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the initial mobile phase, and filtered through a 0.2 µm filter before injection.

Spectrophotometric Determination

Spectrophotometry offers a simpler and more rapid method for the quantification of tryptophan derivatives, often after a color-forming reaction.

Protocol based on Hopkins-Cole Reaction:

-

Reagents: Sodium hypochlorite pentahydrate and monosodium glutamate can be used as safer alternatives to traditional toxic reagents.

-

Reaction: A specific volume of the sample solution containing this compound is mixed with a solution of monosodium glutamate, followed by the addition of hydrochloric acid and sodium hypochlorite pentahydrate.

-

Incubation: The mixture is incubated for a short period (e.g., 10 minutes) to allow for color development.

-

Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (e.g., 525 nm for the crimson product formed with tryptophan).

-

Quantification: The concentration of this compound is determined by comparing its absorbance to a standard curve prepared with known concentrations of the compound.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

- 1. rpdata.caltech.edu [rpdata.caltech.edu]

- 2. ftb.com.hr [ftb.com.hr]

- 3. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Biological Significance of the Benzyloxy Group on Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a benzyloxy moiety onto the tryptophan scaffold has emerged as a significant strategy in chemical biology and drug discovery. This modification, which imparts distinct physicochemical properties, has been leveraged to create potent and selective inhibitors of key biological targets, including membrane transporters, G-protein coupled receptors, and enzymes involved in neurotransmitter metabolism. This technical guide provides an in-depth analysis of the biological significance of the benzyloxy group on tryptophan, with a focus on its role in the inhibition of the L-type Amino Acid Transporter 1 (LAT1), antagonism of the Neurokinin-1 (NK1) receptor, and inhibition of Monoamine Oxidase B (MAO-B). Detailed experimental protocols for assessing these activities, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this area.

Introduction: The Tryptophan Scaffold in Drug Design

Tryptophan, an essential amino acid, is a fundamental building block of proteins and a precursor to a variety of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. Its unique indole side chain contributes to protein structure and function through hydrophobic and aromatic interactions. In the realm of drug discovery, the tryptophan scaffold has served as a versatile template for the design of therapeutic agents. The strategic modification of the tryptophan molecule can profoundly alter its biological activity, transforming it from a metabolic substrate to a potent modulator of specific cellular targets.

One such modification is the addition of a benzyloxy group. This functional group, consisting of a benzyl group linked to the tryptophan core via an ether linkage, introduces steric bulk and alters the electronic properties of the indole ring. These changes can enhance binding affinity and selectivity for target proteins, as well as modify the pharmacokinetic properties of the parent molecule. This guide explores the multifaceted biological significance of this modification, focusing on three key areas where benzyloxy-tryptophan derivatives have demonstrated considerable impact.

Inhibition of the L-type Amino Acid Transporter 1 (LAT1)

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across the cell membrane. It is highly expressed in the blood-brain barrier and is overexpressed in numerous cancers, making it an attractive target for drug delivery and cancer therapy.

Biological Significance

Derivatives of tryptophan bearing a benzyloxy group at the 5-position of the indole ring have been identified as inhibitors of LAT1.[1] Unlike the parent molecule, L-tryptophan, which is a substrate for LAT1, 5-benzyloxy-L-tryptophan acts as an inhibitor of transport. This suggests that the bulky benzyloxy group, while allowing for binding to the transporter, prevents the conformational changes necessary for translocation across the membrane. This inhibitory activity has potential therapeutic implications, particularly in oncology, where blocking nutrient uptake by cancer cells can be a viable strategy to impede their growth.

Quantitative Data: LAT1 Inhibition

The inhibitory potency of benzyloxy-tryptophan derivatives against LAT1 has been quantified in cellular uptake assays. A key example is 5-benzyloxy-L-tryptophan, which has been shown to be a moderately potent inhibitor.

| Compound | Assay System | Measured Parameter | Value |

| 5-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma cells | IC50 for inhibition of [3H]-L-leucine uptake | 19 µM[1] |

Table 1: Inhibitory activity of 5-benzyloxy-L-tryptophan on LAT1-mediated transport.

Experimental Protocol: LAT1 Inhibition Assay

The following protocol outlines a typical cis-inhibition assay to determine the inhibitory effect of a test compound on LAT1-mediated amino acid uptake.

Materials:

-

HT-29 human colon carcinoma cells (or another cell line with high LAT1 expression)

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS), sodium-free

-

[3H]-L-leucine (radiolabeled substrate)

-

Test compound (e.g., 5-benzyloxy-L-tryptophan)

-

Unlabeled L-leucine (for non-specific uptake control)

-

0.1 N NaOH

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Seed HT-29 cells in 24-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with sodium-free HBSS and pre-incubate for 10-15 minutes at 37°C to deplete intracellular amino acids.

-

Inhibition Assay:

-

Prepare solutions of the test compound at various concentrations in sodium-free HBSS.

-

Add the test compound solutions to the wells.

-

For total uptake, add buffer without the test compound.

-

For non-specific uptake, add a high concentration of unlabeled L-leucine.

-

Initiate uptake by adding [3H]-L-leucine to each well at a final concentration near its Km for LAT1.

-

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Termination and Lysis:

-

Rapidly wash the cells three times with ice-cold sodium-free HBSS to stop the uptake.

-

Lyse the cells by adding 0.1 N NaOH to each well and incubating for 20-30 minutes.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Workflow for LAT1 Inhibition Assay

Antagonism of the Neurokinin-1 (NK1) Receptor

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide range of physiological processes, including pain transmission, inflammation, and mood regulation.

Biological Significance

N-acyl-L-tryptophan benzyl esters represent a class of potent and selective antagonists of the human NK1 receptor.[2] In these molecules, the benzyloxy group is part of a larger benzyl ester moiety. The specific substitution pattern on the benzyl ring is crucial for high-affinity binding. For instance, the presence of trifluoromethyl groups on the benzyl ring significantly enhances the antagonistic activity. These compounds act as competitive antagonists, binding to the same site as Substance P and preventing its-mediated signaling. The development of such antagonists has been a major focus in the pharmaceutical industry for the treatment of depression, chemotherapy-induced nausea and vomiting, and other conditions.

Quantitative Data: NK1 Receptor Antagonism

The binding affinities of N-acyl-L-tryptophan benzyl ester derivatives for the NK1 receptor have been determined using radioligand binding assays.

| Compound | Receptor | Assay System | Measured Parameter | Value |

| N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) | Human NK1 | Cloned human NK1 receptor expressed in CHO cells | IC50 for inhibition of [125I]-Substance P binding | 2.3 ± 0.7 nM[2] |

Table 2: Antagonistic activity of an N-acyl-L-tryptophan benzyl ester derivative at the NK1 receptor.

Experimental Protocol: NK1 Receptor Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

-

[125I]-Substance P (radioligand)

-

Test compound (e.g., N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester)

-

Unlabeled Substance P (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound at various concentrations.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

Cell membrane preparation.

-

[125I]-Substance P at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Competitive Antagonism at the NK1 Receptor

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.

Biological Significance

The benzyloxy pharmacophore has been incorporated into various molecular scaffolds, such as chalcones, to create potent and selective inhibitors of MAO-B.[3][4][5][6] In these compounds, the benzyloxy group often provides crucial hydrophobic interactions within the active site of the enzyme. The position of the benzyloxy group on the aromatic rings of the chalcone scaffold has been shown to be a critical determinant of inhibitory potency and selectivity over the related MAO-A isoform. These benzyloxy-containing chalcones typically act as reversible, competitive inhibitors.

Quantitative Data: MAO-B Inhibition

A number of benzyloxy-derived chalcones have been synthesized and evaluated for their MAO-B inhibitory activity.

| Compound ID | Structure Description | IC50 (µM) for MAO-B | Selectivity Index (SI) for MAO-B |

| BB2 | Benzyloxy-derived halogenated chalcone | 0.093[3] | 430.108[3] |

| BB4 | Benzyloxy-derived halogenated chalcone | 0.062[3] | 645.161[3] |

| FBZ13 | Fluorinated benzyloxy chalcone derivative | 0.0053[6] | > 7547[6] |

Table 3: Inhibitory potency and selectivity of representative benzyloxy chalcones against MAO-B.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

A common method for assessing MAO-B inhibition is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed reaction.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or kynuramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test inhibitor (benzyloxy chalcone derivative)

-

Positive control inhibitor (e.g., selegiline)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test inhibitor at various concentrations in the assay buffer.

-

Inhibitor Pre-incubation:

-

Add the test inhibitor solutions to the wells of the microplate.

-

Include wells for a positive control and a no-inhibitor control (vehicle).

-

Add the MAO-B enzyme solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red). The reaction is typically monitored for 10-40 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time plot) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Inhibition of MAO-B

Impact on Protein Synthesis and Cellular Signaling

While the benzyloxy group has been extensively utilized in the design of inhibitors for specific targets, its direct and broader impact on core cellular processes such as protein synthesis and general signaling pathways is less well-defined.

Protein Synthesis

The incorporation of non-canonical amino acids into proteins is a powerful tool in chemical biology, often requiring the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. There is currently limited direct evidence to suggest that benzyloxy-tryptophan is readily incorporated into proteins by the endogenous protein synthesis machinery. The bulky benzyloxy group may sterically hinder the binding of the amino acid to the active site of the native tryptophanyl-tRNA synthetase.[7] Further research is needed to determine if benzyloxy-tryptophan can act as a substrate or an inhibitor of this crucial enzyme.

Cellular Signaling

The direct effects of benzyloxy-tryptophan on major signaling cascades such as the mTOR and MAPK/ERK pathways have not been extensively studied. Tryptophan and its metabolites are known to influence these pathways. For instance, tryptophan availability can modulate mTOR signaling, a central regulator of cell growth and protein synthesis.[8] However, it is unclear if benzyloxy-tryptophan can mimic or antagonize these effects. Given its inhibitory action on the LAT1 transporter, it is plausible that high concentrations of benzyloxy-tryptophan could indirectly affect these pathways by limiting the uptake of essential amino acids.

Synthesis of Benzyloxy-Tryptophan Derivatives

The synthesis of benzyloxy-tryptophan derivatives is a key aspect of their development as research tools and potential therapeutics. The following provides a general overview of a synthetic approach for 5-benzyloxy-L-tryptophan.

General Synthetic Scheme

A common route to 5-benzyloxy-L-tryptophan starts from 5-hydroxy-L-tryptophan. The synthesis typically involves protection of the amino and carboxyl groups, followed by benzylation of the hydroxyl group, and subsequent deprotection.

General Synthetic Workflow for 5-Benzyloxy-L-tryptophan

Conclusion and Future Directions

The addition of a benzyloxy group to the tryptophan scaffold is a powerful strategy for developing potent and selective modulators of important biological targets. As demonstrated by its application in the development of LAT1 inhibitors, NK1 receptor antagonists, and MAO-B inhibitors, this modification can significantly enhance the therapeutic potential of the tryptophan molecule. While the direct effects of simple benzyloxy-tryptophan on global cellular processes like protein synthesis and signaling remain to be fully elucidated, its utility as a chemical scaffold in drug design is undeniable.

Future research in this area could focus on several key aspects:

-

Systematic Structure-Activity Relationship (SAR) Studies: Further exploration of the effects of the position and substitution of the benzyloxy group on the activity and selectivity for various targets.

-

Elucidation of Broader Cellular Effects: Investigating the impact of benzyloxy-tryptophan on tryptophanyl-tRNA synthetase activity and global protein synthesis.

-

Exploration of New Therapeutic Targets: Applying the benzyloxy-tryptophan scaffold to the design of inhibitors for other relevant biological targets.

-

Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of promising benzyloxy-tryptophan derivatives.

References

- 1. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Potential Metabolic Pathways of 7-Benzyloxy-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a benzyl group protecting the hydroxyl group at the 7-position of the indole ring. While direct experimental data on the metabolic fate of this compound is not currently available in peer-reviewed literature, this technical guide outlines its potential metabolic pathways based on established biotransformation reactions for structurally related compounds. The primary predicted metabolic routes include O-debenzylation mediated by cytochrome P450 enzymes, followed by the entry of the resulting metabolites into the endogenous tryptophan metabolic pathways, namely the kynurenine and serotonin pathways. This document provides a theoretical framework for the metabolism of this compound, detailed hypothetical experimental protocols for its investigation, and visual representations of the proposed metabolic and experimental workflows.

Introduction

Tryptophan and its derivatives are of significant interest in biomedical research due to their diverse physiological roles. Tryptophan is a precursor to the neurotransmitter serotonin and the neurohormone melatonin, and it is primarily catabolized through the kynurenine pathway, which is involved in immune regulation.[1][2][3][4] Synthetic modifications to the tryptophan molecule, such as the addition of a benzyloxy group, are often employed in drug discovery to alter its pharmacokinetic and pharmacodynamic properties. Understanding the metabolic stability and pathways of such synthetic derivatives is crucial for evaluating their efficacy and safety. This guide synthesizes current knowledge on the metabolism of benzyloxy compounds and tryptophan to propose the likely metabolic fate of this compound.

Proposed Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two main stages: initial modification of the benzyloxy group and subsequent metabolism of the tryptophan core.

Phase I Metabolism: O-Debenzylation

The benzyloxy group is susceptible to O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7] This oxidative cleavage of the ether bond is expected to be a primary metabolic route for this compound, yielding 7-hydroxy-DL-tryptophan and benzaldehyde. The latter would likely be rapidly oxidized to benzoic acid by aldehyde dehydrogenases.

The proposed O-debenzylation pathway is visualized in the diagram below.

Metabolism of 7-Hydroxy-DL-tryptophan

The primary metabolite, 7-hydroxy-DL-tryptophan, is an isomer of the well-known serotonin precursor, 5-hydroxytryptophan. However, studies on 7-hydroxytryptophan indicate that it does not serve as a precursor to serotonin. Instead, it can be metabolized by the enzymes of the serotonin synthesis pathway to form the neurotoxic compound 5,7-dihydroxytryptamine.[8] Additionally, 7-hydroxytryptophan has been shown to be a potential precursor for melanin synthesis in the presence of tyrosinase and peroxidase.[8]

Metabolism of the Tryptophan Core

It is also plausible that this compound, or its debenzylated metabolite, could be processed through the major pathways of tryptophan metabolism.

-

Kynurenine Pathway: This is the principal route for tryptophan degradation, accounting for over 95% of its metabolism.[9] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[9]

-

Serotonin Pathway: A smaller fraction of tryptophan is hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin.[4][9]

The major established pathways for tryptophan metabolism are depicted below.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the metabolic stability, metabolite formation rates, or pharmacokinetic parameters of this compound. In a typical drug development setting, such data would be generated through in vitro and in vivo studies. The table below serves as a template to illustrate how such data would be presented.

| Parameter | Value | Units | Experimental System |

| In Vitro Half-Life (t1/2) | Data Not Available | min | Human Liver Microsomes |

| Intrinsic Clearance (CLint) | Data Not Available | µL/min/mg protein | Human Liver Microsomes |

| Major Metabolite(s) Identified | Hypothesized: 7-Hydroxy-DL-tryptophan | - | LC-MS/MS |

| CYP Isoforms Involved | Data Not Available | - | Recombinant Human CYPs |

| In Vivo Bioavailability (F) | Data Not Available | % | Animal Model (e.g., Rat) |

| Plasma Half-Life (t1/2) | Data Not Available | h | Animal Model (e.g., Rat) |

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes, which would be a primary method to investigate the metabolism of this compound.[10][11][12]

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to identify major metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

0.1 M Potassium phosphate buffer, pH 7.4

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not expected to be a metabolite)

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Control incubations should be performed in parallel, one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one without microsomes (to assess chemical stability).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound and to detect and identify potential metabolites.

-

The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

-

The workflow for this experimental protocol is illustrated below.

Conclusion

This technical guide provides a scientifically grounded, albeit theoretical, overview of the potential metabolic pathways of this compound. Based on the principles of drug metabolism, the primary metabolic fate is predicted to be O-debenzylation to 7-hydroxy-DL-tryptophan, which may then undergo further biotransformation. The tryptophan core is likely to be susceptible to the well-established kynurenine and serotonin pathways. The provided experimental protocol offers a standard methodology for elucidating the actual metabolic profile of this compound. Further empirical studies are essential to confirm these hypotheses and to generate the quantitative data necessary for a comprehensive understanding of the disposition of this compound in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulating the balance between the kynurenine and serotonin pathways of tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. courses.washington.edu [courses.washington.edu]

- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]

- 9. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

The Evolving Landscape of Tryptophan Analogs: A Technical Guide to Discovery, Synthesis, and Application

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and history of substituted tryptophan analogs. It details their synthesis, biological evaluation, and the crucial role they play in modern pharmacology and drug discovery. The document includes a comprehensive overview of key milestones, detailed experimental protocols, and a quantitative analysis of the bioactivity of various analogs, presented in clearly structured tables for comparative analysis.

Introduction: From Essential Amino Acid to Therapeutic Scaffolds

Tryptophan, an essential amino acid first isolated in 1901 by Hopkins and Cole from casein, has a rich history that extends far beyond its fundamental role in protein synthesis.[1][2] Its unique indole ring serves as a precursor to vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[3] The first laboratory synthesis of tryptophan was achieved in 1908, paving the way for the exploration of its derivatives.[1] The journey from understanding its essential nutritional role to recognizing its potential as a versatile scaffold for therapeutic agents marks a significant evolution in medicinal chemistry.

Substituted tryptophan analogs, molecules in which the core tryptophan structure is chemically modified, have emerged as powerful tools in drug discovery. These modifications can dramatically alter the parent molecule's pharmacological properties, enhancing its therapeutic potential. Strategic substitutions on the indole ring or the amino acid backbone can lead to improved metabolic stability, increased receptor binding affinity, and enhanced bioavailability.[4] This has led to the development of a diverse array of tryptophan derivatives with applications in oncology, neuroscience, and infectious diseases.

The Dawn of a New Era: Seminal Discoveries and Key Milestones

The exploration of substituted tryptophan analogs began with early studies on the structure-activity relationships of tryptophan metabolites. A pivotal moment in this journey was the recognition that modifications to the tryptophan structure could modulate its biological activity. This realization spurred the development of synthetic methodologies to create novel analogs with tailored properties.

Key milestones in the history of substituted tryptophan analogs include:

-

Early 1970s: The synthetic utility of tryptophan synthase (TrpS) was first demonstrated, showcasing its ability to produce a variety of tryptophan derivatives from substituted indoles.[5]

-

1980s: The development of more sophisticated chemical synthesis techniques, such as the Strecker amino acid synthesis, provided facile routes to a wider range of indole-substituted tryptophans.[6]

-

1990s and 2000s: Advances in biocatalysis and directed evolution led to the engineering of tryptophan synthase variants with expanded substrate scope, enabling the synthesis of previously inaccessible analogs.[7]

-

2010s to Present: The rise of late-stage functionalization techniques has allowed for the direct modification of tryptophan residues within peptides and proteins, opening new avenues for peptide drug development.[8]

Quantitative Bioactivity of Substituted Tryptophan Analogs

The therapeutic potential of substituted tryptophan analogs is intrinsically linked to their bioactivity. Quantitative measures such as binding affinity (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50) are crucial for comparing the potency and efficacy of different analogs.

Serotonin Receptor Binding Affinity

The serotonergic system is a major target for drugs derived from tryptophan analogs. Modifications to the tryptophan scaffold can significantly alter the binding affinity of these compounds to various serotonin receptor subtypes.

| Compound | Substitution | Receptor Subtype | Ki (nM) |

| Serotonin | 5-hydroxy | 5-HT1A | 3.2 |

| 5-HT1D | 4.5 | ||

| 5-HT2A | 1.8 | ||

| 5-Methoxy-N,N-dimethyltryptamine | 5-methoxy, N,N-dimethyl | 5-HT1A | 1.6 |

| 5-HT2A | 0.8 | ||

| 5-Bromo-N,N-dimethyltryptamine | 5-bromo, N,N-dimethyl | 5-HT1A | 2.5 |

| 5-HT2A | 1.2 |

Note: The Ki values presented are approximate and can vary depending on the specific experimental conditions.

Enzyme Inhibition

Substituted tryptophan analogs have also been developed as inhibitors of key enzymes involved in disease pathways. A notable example is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion.

| Compound | Substitution | Enzyme | IC50 (µM) |

| 1-Methyl-L-tryptophan | 1-methyl | IDO1 | ~20-50 |

| Indoximod (D-1MT) | 1-methyl (D-isomer) | IDO1 | >100 |

| Epacadostat | N/A (complex inhibitor) | IDO1 | 0.072 |

Note: The IC50 values can vary based on the assay conditions and the source of the enzyme.

Experimental Protocols

The synthesis and biological evaluation of substituted tryptophan analogs require precise and reproducible experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis of 5-Methoxy-DL-tryptophan

Objective: To synthesize 5-methoxy-DL-tryptophan from 5-methoxyindole.

Materials:

-

5-Methoxyindole

-

Oxalyl chloride

-

Dimethylamine (40% aqueous solution)

-

Lithium aluminum hydride (LAH)

-

Ethyl acetamidocyanoacetate

-

Sodium ethoxide

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (diethyl ether, tetrahydrofuran, ethanol)

Procedure:

-

Synthesis of 5-Methoxyindole-3-glyoxylyl chloride: React 5-methoxyindole with oxalyl chloride in diethyl ether.

-

Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Treat the product from step 1 with dimethylamine, followed by reduction with LAH in tetrahydrofuran.

-

Synthesis of Diethyl 2-acetamido-2-cyano-3-(5-methoxy-1H-indol-3-yl)propanoate: React 5-MeO-DMT with ethyl acetamidocyanoacetate in the presence of sodium ethoxide in ethanol.

-

Hydrolysis to 5-Methoxy-DL-tryptophan: Hydrolyze the product from step 3 with a mixture of hydrochloric acid and water, followed by neutralization with sodium hydroxide to precipitate the final product.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay

Objective: To determine the inhibitory activity of tryptophan analogs against the IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer

-

Test compounds (substituted tryptophan analogs)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.

-

Enzyme and Inhibitor Addition: Add the IDO1 enzyme to the reaction mixture, followed by the test compound at various concentrations.

-

Initiation of Reaction: Start the reaction by adding the substrate, L-tryptophan.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Color Development: Add the DMAB reagent to the wells and incubate at 65°C to allow for the development of a colored product from the kynurenine formed.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological effects of substituted tryptophan analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Serotonergic Pathway

The serotonergic pathway is a primary target for many tryptophan analogs. Tryptophan is the initial precursor for the synthesis of serotonin.

Caption: The biosynthesis of serotonin and melatonin from tryptophan.

Kynurenine Pathway

The kynurenine pathway is the major metabolic route for tryptophan, and its dysregulation is implicated in various diseases.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 2. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Technical Guide to the Spectroscopic Data of 7-Benzyloxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the non-natural amino acid, 7-Benzyloxy-DL-tryptophan. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for structurally related compounds to aid researchers in characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| Expected for this compound | ¹H | DMSO-d₆ | ~11.0 (s, 1H, indole-NH), ~7.2-7.5 (m, 5H, Ar-H benzyl), ~6.8-7.1 (m, 3H, indole-H), ~5.2 (s, 2H, -OCH₂-), ~4.0 (m, 1H, α-CH), ~3.2 (m, 2H, β-CH₂) |

| ¹³C | DMSO-d₆ | ~175 (C=O), ~148 (C7-O), ~137 (C-ipso benzyl), ~127-129 (C-benzyl), ~130 (C-indole), ~125 (C-indole), ~120 (C-indole), ~110 (C-indole), ~105 (C-indole), ~100 (C-indole), ~70 (-OCH₂-), ~55 (α-C), ~28 (β-C) | |

| 6-Benzyloxy-L-tryptophan | ¹H | CDCl₃ | 7.98 (s, 1H), 7.48–7.36 (m, 5H), 7.35–7.29 (m, 1H), 6.90–6.84 (m, 3H), 5.09 (s, 2H), 5.06 (s, 1H), 4.62 (ddd, J=6.1, 5.7, 5.7 Hz, 1H), 3.67 (s, 3H), 3.24 (d, J=5.4 Hz, 2H), 1.43 (s, 9H)[1] |

| ¹³C | CDCl₃ | 172.9, 155.9, 155.4, 137.5, 136.9, 128.7, 128.0, 127.6, 122.5, 121.7, 119.6, 110.6, 110.4, 96.1, 80.0, 70.7, 54.3, 52.4, 28.5, 28.2[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| Expected for this compound | Solid | 3400-3300 (N-H stretch, indole), 3100-3000 (C-H stretch, aromatic), 2900-2800 (C-H stretch, aliphatic), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~740 (C-H bend, aromatic) |

| L-Tryptophan | Solid | 3400 (N-H stretch, indole), 2900 (C-H stretch, aliphatic), 1600 (C=O stretch)[2] |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Expected [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| This compound | ESI | 311.1390 | 294 (loss of NH₃), 266 (loss of COOH), 204 (loss of benzyl group), 130 (indole side chain fragment) |

| DL-Tryptophan | ESI | 205 | 188, 146, 130[3] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its isomers and related compounds. The most likely pathway involves the benzylation of 7-hydroxy-DL-tryptophan.

A. Synthesis of this compound (Proposed)

This proposed synthesis is based on standard organic chemistry transformations.

-

Step 1: Synthesis of 7-Hydroxy-DL-tryptophan. This precursor can be synthesized through various methods, including the chemical hydroxylation of tryptophan using Fenton and Udenfriend reactions.[4]

-

Step 2: Benzylation of 7-Hydroxy-DL-tryptophan.

-

Dissolve 7-hydroxy-DL-tryptophan in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group.

-

Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product using column chromatography on silica gel.

-

B. Acquisition of Spectroscopic Data

The following are general protocols for obtaining the spectroscopic data.

-

NMR Spectroscopy:

-

Dissolve a 5-10 mg sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

-

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathway Context

While this compound is a synthetic compound, its core structure, tryptophan, is a key player in several biological signaling pathways. Understanding these pathways provides context for the potential biological applications of its derivatives.

Caption: Major metabolic pathways of tryptophan, the parent amino acid of this compound.

References

- 1. synchem.de [synchem.de]

- 2. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 3. L-tryptophan radical cation electron spin resonance studies: connecting solution-derived hyperfine coupling constants with protein spectral interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Amino Acid 7-Benzyloxy-DL-tryptophan: A Technical Guide for Researchers

An In-depth Examination of its Synthesis, Properties, and Application as a Research Tool in Drug Discovery

Abstract

7-Benzyloxy-DL-tryptophan is a synthetic amino acid derivative of tryptophan that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a benzyl-protected hydroxyl group at the 7-position of the indole ring, allows for selective modifications and incorporation into peptides and other complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, and its emerging role as an inhibitor of the L-type amino acid transporter 1 (LAT1), a key player in cancer cell metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this synthetic amino acid in their research endeavors.

Introduction

Synthetic amino acids are invaluable tools in modern drug discovery, offering the ability to introduce novel functionalities, improve pharmacokinetic properties, and explore structure-activity relationships of bioactive molecules. This compound, a derivative of the essential amino acid tryptophan, is one such compound that has garnered interest for its potential applications in peptide synthesis and as a modulator of biological pathways. The benzyloxy group serves as a protecting group for the 7-hydroxy functionality, enabling a wide range of chemical transformations at other positions of the molecule without affecting the indole hydroxyl group. Furthermore, recent studies have highlighted the role of benzyloxy-tryptophan isomers in inhibiting the L-type amino acid transporter 1 (LAT1), a transporter overexpressed in many cancers, making this compound a compound of interest for oncology research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 66866-40-8[1] |

| Molecular Formula | C₁₈H₁₈N₂O₃[1] |

| Molecular Weight | 310.35 g/mol [1] |

| Appearance | Light beige solid[1] |

| Melting Point | 234.5-236 °C[1] |

| Boiling Point (Predicted) | 563.4 ± 50.0 °C[1] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³[1] |

| Solubility | Sparingly soluble in DMSO and aqueous base[1] |

| Storage Temperature | -20°C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for tryptophan synthesis, starting from the key intermediate 7-benzyloxyindole. Two common and effective strategies are the Friedel-Crafts alkylation and the Strecker amino acid synthesis.

Synthesis of the Precursor: 7-Benzyloxyindole

The starting material, 7-benzyloxyindole, can be synthesized from 7-hydroxyindole and benzyl bromide.

Experimental Protocol 1: Synthesis of 7-Benzyloxyindole

Materials:

-

7-Hydroxyindole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 7-hydroxyindole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-benzyloxyindole as a solid.

Method A: Friedel-Crafts Alkylation

This method involves the reaction of 7-benzyloxyindole with a serine-derived electrophile, such as N-acetyl-α,β-didehydroalanine methyl ester, in the presence of a Lewis acid catalyst.

Experimental Protocol 2: Friedel-Crafts Synthesis of N-acetyl-7-benzyloxy-DL-tryptophan methyl ester

Materials:

-

7-Benzyloxyindole

-

N-acetyl-α,β-didehydroalanine methyl ester

-

Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂))

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-benzyloxyindole (1 equivalent) and N-acetyl-α,β-didehydroalanine methyl ester (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid (e.g., BF₃·OEt₂) (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-acetyl-7-benzyloxy-DL-tryptophan methyl ester.

Deprotection: The resulting N-acetyl methyl ester can be hydrolyzed to this compound using standard procedures, such as treatment with aqueous lithium hydroxide followed by acidic workup.

Method B: Strecker Amino Acid Synthesis

The Strecker synthesis provides a classical and reliable route to α-amino acids. This pathway involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, the required aldehyde is 3-(7-benzyloxy-1H-indol-3-yl)acetaldehyde.

Experimental Protocol 3: Strecker Synthesis of this compound

Materials:

-

3-(7-Benzyloxy-1H-indol-3-yl)acetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Aqueous ammonia (NH₄OH)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of the α-aminonitrile:

-

To a solution of 3-(7-benzyloxy-1H-indol-3-yl)acetaldehyde (1 equivalent) in a mixture of aqueous ammonia and methanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

The formation of the α-aminonitrile can be monitored by TLC.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent.

-

-

Hydrolysis of the α-aminonitrile:

-

Treat the crude α-aminonitrile with concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the amino acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

Spectroscopic Data

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the amino acid backbone (α-H, β-H₂), the indole ring protons, the benzylic protons of the protecting group, and the phenyl protons of the protecting group. |

| ¹³C NMR | Resonances for the carboxyl carbon, the α- and β-carbons of the amino acid, the carbons of the indole ring, and the carbons of the benzyloxy group. |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (amine and indole), C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), and C-O stretching (ether). |

| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of 311.14. |

Role in Drug Discovery: Inhibition of LAT1

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, which is crucial for activating the mTORC1 signaling pathway.[2][3] LAT1 is overexpressed in a wide variety of human cancers and its elevated expression is often correlated with poor prognosis.[4][5] This makes LAT1 an attractive target for cancer therapy.

Studies have shown that derivatives of tryptophan can act as inhibitors of LAT1. Specifically, research on benzyloxy-L-tryptophan isomers has demonstrated their potential to inhibit LAT1-mediated transport.[6] Although the 5-benzyloxy isomer was found to be the most potent in the studied series, the investigation of other isomers, including 7-benzyloxy-tryptophan, is crucial for developing a comprehensive structure-activity relationship and designing more selective and potent LAT1 inhibitors.[6] The inhibition of LAT1 disrupts the supply of essential amino acids to cancer cells, thereby suppressing protein synthesis and cell growth through the downregulation of the mTORC1 pathway.[5]

LAT1-mTORC1 Signaling Pathway

The inhibition of LAT1 by compounds like this compound has significant downstream effects on cellular signaling, primarily through the mTORC1 pathway. A simplified representation of this pathway is depicted below.

Experimental Workflow for Evaluating LAT1 Inhibition

To assess the inhibitory activity of this compound on the LAT1 transporter, a common experimental approach is a competitive radiolabeled amino acid uptake assay.

Experimental Protocol 4: [³H]-L-Leucine Uptake Assay

Materials:

-

LAT1-expressing cancer cell line (e.g., HT-29)

-

Cell culture medium and supplements

-

This compound

-

[³H]-L-Leucine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed the LAT1-expressing cells in a multi-well plate and allow them to adhere overnight.

-